A Comprehensive Technical Guide to the Physical Properties of Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate
A Comprehensive Technical Guide to the Physical Properties of Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate
Executive Summary
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is a pivotal chemical intermediate, frequently employed in the synthesis of complex molecular architectures within the pharmaceutical and agrochemical sectors. Its unique structure, featuring a Boc-protected amine and a chlorinated pyridine ring, makes it a versatile building block. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for successful process development, formulation, quality control, and regulatory compliance. This guide provides an in-depth analysis of the critical physicochemical characteristics of this compound, offering both established data and the scientific rationale behind the methodologies used for their determination. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals who handle this substance.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. The compound is unambiguously defined by the following identifiers and its distinct molecular structure.
| Identifier | Value | Source |
| CAS Number | 285119-72-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][3] |
| Molecular Weight | 242.70 g/mol | [1][4] |
| IUPAC Name | tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate | [4] |
| Synonyms | Carbamic acid, N-[(6-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester; Boc-(6-chloro-3-picolyl)amine | [1][2] |
| InChIKey | MGMROIDEKDNQND-UHFFFAOYSA-N | [1][4] |
The structural arrangement of the molecule is key to its reactivity and physical behavior. The tert-butoxycarbonyl (Boc) group provides steric hindrance and modulates the nucleophilicity of the amine, while the chloropyridine moiety offers a site for cross-coupling reactions.
Core Physicochemical Properties
The physical state and thermal properties of a compound dictate its handling, storage, and reaction conditions. The data presented below are critical for process scale-up and safety assessments.
| Property | Value | Significance |
| Appearance | Solid | [2] |
| Melting Point | 43-44 °C | [1][2] |
| Boiling Point | 376.3 ± 32.0 °C (Predicted) | [1][2] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 11.33 ± 0.46 (Predicted) | [1][2] |
Expert Insights:
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The relatively low melting point suggests the compound is a crystalline solid with moderate lattice energy. This property is critical as it defines the upper temperature limit for solid-state handling and storage to prevent caking. The sharpness of the melting range is a primary indicator of purity.
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The boiling point and density values are predicted through computational algorithms. While useful for initial estimates, experimental verification is essential for processes where these parameters are critical, such as distillation or precise volumetric dosing.
-
The predicted pKa relates to the acidity of the N-H proton of the carbamate. Its high value indicates it is not acidic and will remain protonated under typical physiological and synthetic conditions, ensuring the stability of the Boc protecting group in the absence of strong acids.
Methodologies for Physical Characterization
To ensure the reliability of experimental data, robust and validated analytical methods are imperative. The following section details the standard protocols for confirming the identity, purity, and thermal properties of the title compound.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard technique for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation and quantification of the main component from process-related impurities and degradation products. A reversed-phase method is most appropriate here, given the compound's moderate polarity.
Self-Validating Protocol:
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is used. The system is purged with the mobile phase to ensure a stable baseline.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid to ensure good peak shape by protonating any residual basic sites.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 254 nm, a wavelength where the pyridine ring exhibits strong absorbance.
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-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system is validated by running a blank (mobile phase) to check for carryover and a standard of known purity to confirm retention time and response.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point (as an endothermic event) and can reveal other thermal events like phase transitions or decomposition.
Self-Validating Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Initial Temperature: 25 °C.
-
Heating Rate: 10 °C/min. A controlled ramp rate is crucial for high-resolution data.
-
Final Temperature: 100 °C (well above the expected melting point).
-
Atmosphere: Nitrogen purge at 50 mL/min to provide an inert environment and prevent oxidative degradation.
-
-
Data Interpretation: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point, as it is less affected by heating rate. The peak temperature and the enthalpy of fusion (area under the peak) are also recorded.
Solubility Profile
Expert Insights: The molecule's structure suggests it will be sparingly soluble in water but readily soluble in a range of common organic solvents. The large, nonpolar tert-butyl group and the aromatic ring dominate its character, while the carbamate and pyridine nitrogen offer sites for hydrogen bonding, slightly enhancing polarity.
Experimental Determination (Equilibrium Solubility Method):
-
Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane, acetone) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully extract a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
Predicted Solubility:
-
Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol.
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Slightly Soluble/Sparingly Soluble: Hexanes, Water.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.
GHS Hazard Information: [2][3][4]
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Signal Word: Warning
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Pictograms:
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GHS07 (Exclamation Mark)
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
For long-term stability, it is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C).[2]
Conclusion
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is a crystalline solid with a well-defined melting point and predictable solubility in organic solvents. Its characterization relies on a suite of standard analytical techniques, including HPLC for purity, DSC for thermal behavior, and various spectroscopic methods for structural confirmation. The information and protocols detailed in this guide provide the necessary foundation for scientists to handle, store, and utilize this important chemical intermediate safely and effectively in their research and development endeavors.
References
-
Home Sunshine Pharma. (n.d.). Tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate CAS 285119-72-4. Retrieved from [Link]
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Oakwood Chemical. (n.d.). tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
MDPI. (2020). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate CAS 285119-72-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate [oakwoodchemical.com]
- 4. 285119-72-4 | tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate - AiFChem [aifchem.com]
